![molecular formula C17H15NO2 B13130323 2-[(Dimethylamino)methyl]anthracene-9,10-dione CAS No. 96424-32-7](/img/structure/B13130323.png)
2-[(Dimethylamino)methyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]anthracene-9,10-dione is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a dimethylamino group attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene-9,10-dione with dimethylamine . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
2-[(Dimethylamino)methyl]anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions are:
-
Oxidation
Reagents: Potassium permanganate, Chromic acid
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives of the anthracene core
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures
Products: Reduced derivatives, such as anthracene-9,10-diol
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)
Conditions: Various solvents, room temperature or elevated temperatures
Products: Substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]anthracene-9,10-dione has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methyl]anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme critical for DNA replication and cell division . The compound intercalates into the DNA strands, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets and pathways involved include the DNA double helix and the catalytic cycle of topoisomerase II.
Vergleich Mit ähnlichen Verbindungen
2-[(Dimethylamino)methyl]anthracene-9,10-dione can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 9,10-diphenylanthracene . These compounds share similar photophysical properties but differ in their chemical reactivity and applications:
-
9,10-Dimethylanthracene
Similarities: Strong fluorescence, used in photophysical studies
Differences: Lacks the dimethylamino group, different reactivity and biological applications
-
9,10-Diphenylanthracene
Similarities: Strong fluorescence, used in OLEDs and photon upconversion
Differences: Contains phenyl groups instead of a dimethylamino group, different electronic properties and applications
These comparisons highlight the unique features of this compound, particularly its dimethylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96424-32-7 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
XMWABFHDJOALQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


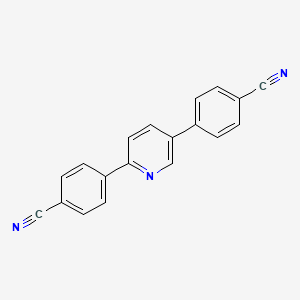

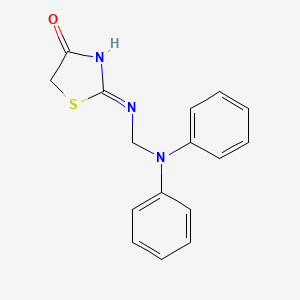
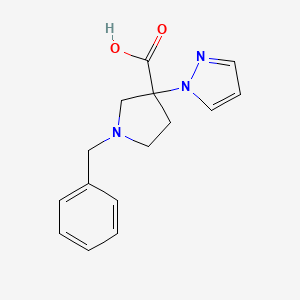
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
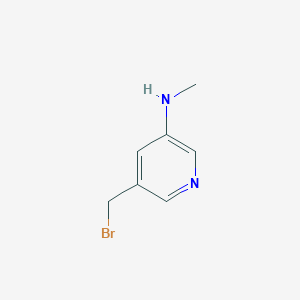
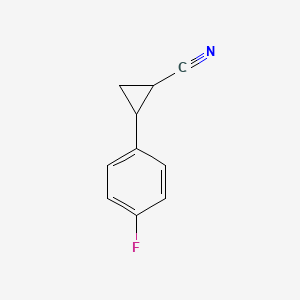
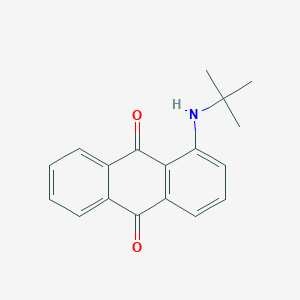
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)



